molecular formula C9H5NOS B8498506 4-Cyano-7-hydroxy benzo[b]thiophene

4-Cyano-7-hydroxy benzo[b]thiophene

Cat. No. B8498506
M. Wt: 175.21 g/mol
InChI Key: GEOLPKIQVPKQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-7-hydroxy benzo[b]thiophene is a useful research compound. Its molecular formula is C9H5NOS and its molecular weight is 175.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyano-7-hydroxy benzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-7-hydroxy benzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyano-7-hydroxy benzo[b]thiophene

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

7-hydroxy-1-benzothiophene-4-carbonitrile

InChI

InChI=1S/C9H5NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h1-4,11H

InChI Key

GEOLPKIQVPKQRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C#N)C=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-cyano-7-methoxy benzo[b]thiophene (450 mg, 2.38 mmol, 1 equiv.) in dry DMF (20 mL) was added sodium ethanethiolate (80% technical grade, 1.34 g, ˜13 mmol, ˜5 equiv.) and the reaction mixture was heated at 150° C. for 2 hr. The mixture was cooled to room temperature and ethyl acetate and 1N HCl were added and the layers were separated. The aqueous layer was extracted with ethyl acetate and the combined organic extracts were washed with brine (3 times), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The acquired material thus obtained was purified via medium pressure liquid chromatography eluting with 30% ethyl acetate/70% hexanes to afford the title compound (414 mg, 99%) as a colorless solid; □H (400 MHz, CD3OD) 6.80 (1H, d, J=8 Hz), 7.47 (1H, d, J=6 Hz), 7.64 (1H, d, J=8 Hz), 7.83 (1H, d, J=6 Hz).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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